2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H15N3O4/c1-19-8-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-7-20-11/h2-5,7H,6,8-9H2,1H3,(H,14,17) |
InChI Key |
ZJCQRBBWGSUFAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the construction of the pyridazinone ring through cyclization reactions. The final step involves the introduction of the acetamide group through amidation reactions. Common reagents used in these reactions include furan derivatives, hydrazine, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone ring may yield dihydropyridazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The furan and pyridazinone rings may interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl)acetamide
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)propionamide
Uniqueness
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a novel pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 287.31 g/mol. The structure includes a furan ring and a pyridazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 923074-03-7 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds, including those with furan moieties, often possess significant antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression.
- Anti-inflammatory Effects : Compounds with furan and pyridazine structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
The biological activity of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation.
Case Studies
A review of recent literature highlights several case studies focusing on the biological activity of similar compounds:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that pyridazine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
- Cancer Cell Line Studies : Research conducted on human cancer cell lines revealed that compounds similar to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide induced apoptosis at concentrations as low as 10 µM, suggesting potential for therapeutic applications in oncology.
- Inflammation Models : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that the compound significantly reduced levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
